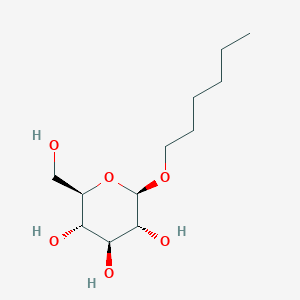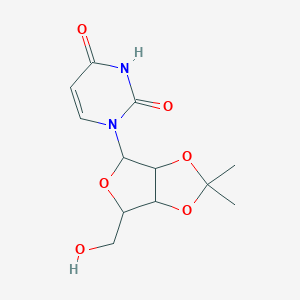
2',3'-Isopropylideneuridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2',3'-Isopropylideneuridine involves the bromination of the compound with N-bromosuccinimide in chloroform containing acetic acid, leading to diastereoisomeric cyclic adducts. These adducts demonstrate specific reactivities under acidic, neutral, and basic conditions, showcasing the compound's versatile chemical behavior (Hirota et al., 1988). Another approach involves reacting the compound with methanol in the presence of p-toluenesulfonic acid or boron trifluoride etherate, further highlighting the compound's reactive nature and potential for modification (Kimura & Mitsunobu, 1978).
Molecular Structure Analysis
Detailed analyses of molecular structures of 2',3'-Isopropylideneuridine derivatives, including X-ray crystallography and DFT analysis, have provided insights into their stability, isomerism, and electronic properties. These studies underline the importance of solvent effects and the relative stability of various isomers, contributing to a deeper understanding of the compound's chemical properties (Barakat et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2',3'-Isopropylideneuridine demonstrate its versatility, including the selective alkylation reactions that produce different derivatives under varying conditions. These reactions are crucial for exploring the compound's potential in synthesis and modification for specific applications (Hovinen, 1997).
Physical Properties Analysis
The physical properties of 2',3'-Isopropylideneuridine and its derivatives, such as melting points, solubility, and crystal structure, are essential for understanding its behavior in different environments and applications. Investigations into the crystal structures of derivatives provide valuable data on the compound's conformation and stability (Krajewski et al., 1994).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis:
- An anisotropic substituent in the C-6 position of 2',3'-O-isopropylideneuridine alters chemical shifts, providing insights into the behavior of β-D-ribofuranosyl nucleosides (Tanaka, Hayakawa, & Miyasaka, 1982).
- Methods for synthesizing isocytidine from 5'-cyclouridine and 2':3'-O-isopropylidene-O2-methyl-uridine suggest potential applications in nucleotide and RNA synthesis (Brown, Todd, & Varadarajan, 1957).
Medical and Pharmacological Research:
- N3-substituted 2',3'-O-isopropylideneuridines demonstrate central nervous system depressant effects, highlighting potential pharmaceutical applications (Yao et al., 1999).
Nucleic Acid Synthesis and Modification:
- Studies show the synthesis of 2-thiouridine and 3′-deoxyuridine from 2':3'-O-isopropylidene-5'-O-toluene-p-sulphonyluridine, indicating its use in nucleic acid synthesis (Brown, Parihar, Todd, & Varadarajan, 1958).
Other Chemical Synthesis Applications:
- The facile and regiospecific preparation of 6-alkyluridines from 2',3'-O-isopropylideneuridine demonstrates its versatility in chemical synthesis (Tanaka, Nasu, Hayakawa, & Miyasaka, 1980).
Molecular and Cellular Studies:
- Research on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, related to 2',3'-Isopropylideneuridine, shows potential as anticancer drugs (Pierroz et al., 2012).
Virology and Antiviral Research:
- Studies on uridine 5'-diphosphate glucose analogues demonstrate their inhibition of protein glycosylation in HSV-1 infected cells, suggesting antiviral activity (Camarasa et al., 1985).
Safety And Hazards
When handling 2’,3’-Isopropylideneuridine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Relevant Papers One of the relevant papers indicates that N3-substituted derivatives of 2’,3’-O-isopropylideneuridine were synthesized and their pharmacological effects on the central nervous system (CNS) were examined using mice . Another paper discusses the use of nucleoside analogs, including 2’,3’-Isopropylideneuridine, as a new generation of anti-HIV agents .
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDUSNQQMOENLR-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Isopropylideneuridine | |
CAS RN |
362-43-6 | |
| Record name | 2′,3′-O-Isopropylideneuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-O-Isopropylidene uridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-isopropylideneuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

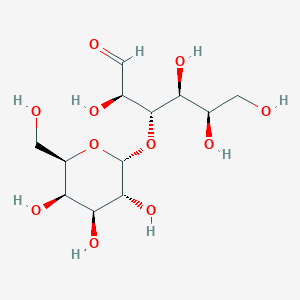
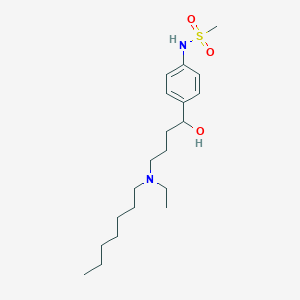
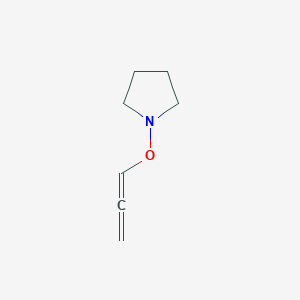
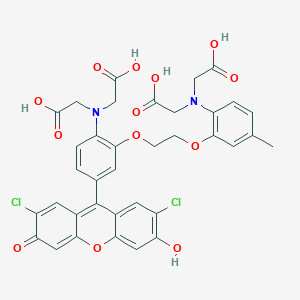
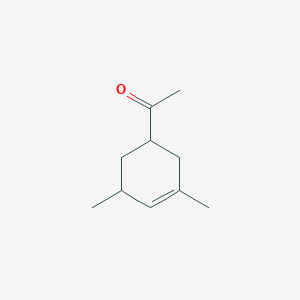
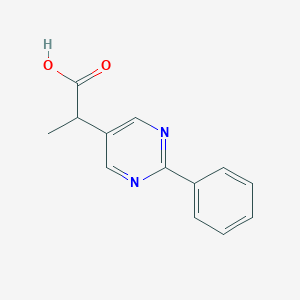
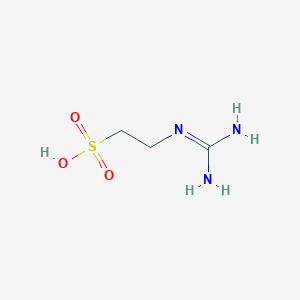
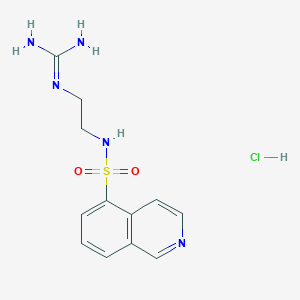
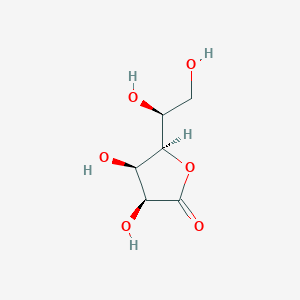

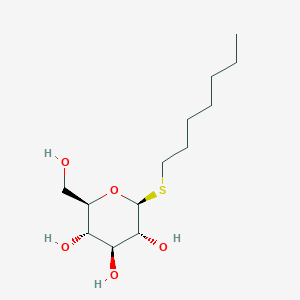

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
